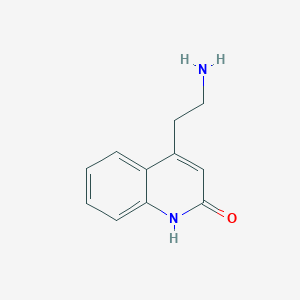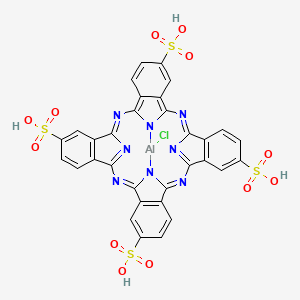
AL(III) Phthalocyanine chloride tetrasulfonic acid
Descripción general
Descripción
AL(III) Phthalocyanine chloride tetrasulfonic acid: is a phthalocyanine compound with a central aluminum ion coordinated to a phthalocyanine ring and four sulfonic acid groups. This compound is known for its excellent photophysical properties, making it a valuable photosensitizer in photodynamic therapy and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AL(III) Phthalocyanine chloride tetrasulfonic acid typically involves the reaction of phthalic anhydride with urea and a metal salt (aluminum chloride) in the presence of a solvent such as nitrobenzene. The resulting phthalocyanine is then sulfonated using sulfuric acid to introduce the sulfonic acid groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: AL(III) Phthalocyanine chloride tetrasulfonic acid can undergo oxidation reactions, often facilitated by light exposure, leading to the generation of reactive oxygen species.
Reduction: This compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Light and oxygen are common reagents for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Reactive oxygen species and oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted phthalocyanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: AL(III) Phthalocyanine chloride tetrasulfonic acid is used as a catalyst in various chemical reactions, including photocatalytic hydrogen production and organic synthesis .
Biology and Medicine: This compound is a potent photosensitizer used in photodynamic therapy for cancer treatment. It has shown effectiveness in eradicating cancer stem cells and inducing apoptosis in tumor cells .
Industry: In industrial applications, it is used in the development of photodynamic therapy devices and as a component in nanocomposites for enhanced material properties .
Mecanismo De Acción
The mechanism of action of AL(III) Phthalocyanine chloride tetrasulfonic acid in photodynamic therapy involves the absorption of light, leading to the excitation of the compound. The excited state interacts with molecular oxygen to produce reactive oxygen species, which cause cell membrane damage and induce cell death through apoptosis .
Comparación Con Compuestos Similares
- Zinc phthalocyanine tetrasulfonic acid
- Copper phthalocyanine tetrasulfonic acid
- Iron phthalocyanine tetrasulfonic acid
Uniqueness: AL(III) Phthalocyanine chloride tetrasulfonic acid is unique due to its high quantum yield of singlet oxygen generation and its effectiveness as a photosensitizer in photodynamic therapy. Compared to other metal phthalocyanines, it offers superior photophysical properties and stability .
Propiedades
IUPAC Name |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene-4,13,22,31-tetrasulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBUPHLSQKZEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC2=NC4=C5C=C(C=CC5=C6N4[Al](N7C(=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)S(=O)(=O)O)C=C(C=C8)S(=O)(=O)O)Cl)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16AlClN8O12S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


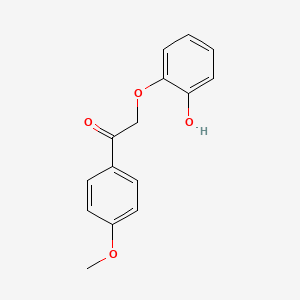



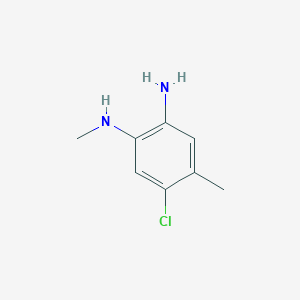
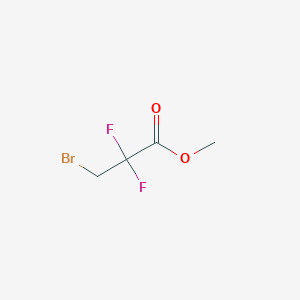


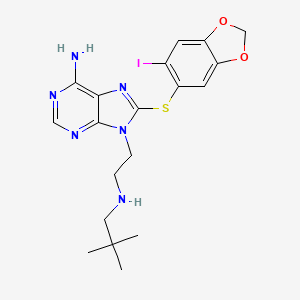
![2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)-](/img/structure/B3318523.png)
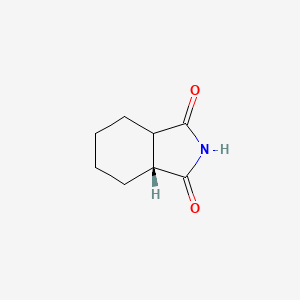
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3318540.png)
